

Application Note: NMR Spectroscopic Structural Elucidation of 2-Chlorophenyl Sulfamate

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Compound of Interest

Compound Name: 2-Chlorophenyl sulfamate

Cat. No.: B8699735

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Target Audience: Researchers, analytical scientists, and drug development professionals.
Application: Quality control, structural elucidation of synthetic intermediates, and impurity profiling in sulfamate-based therapeutics (e.g., anticonvulsants, steroid sulfatase inhibitors).

Executive Summary

Aryl sulfamates are critical pharmacophores and versatile synthetic intermediates in medicinal chemistry[1]. Specifically, **2-chlorophenyl sulfamate** ($C_6H_6ClNO_3S$) serves as a highly functionalized building block where the sulfamate moiety ($-OSO_2NH_2$) acts both as a directing group and a biologically active hydrogen-bond donor/acceptor.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow for the unequivocal structural elucidation of **2-chlorophenyl sulfamate**. By combining 1D (1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR techniques, this protocol ensures rigorous identity verification and purity assessment.

Mechanistic Principles & Rationale

Solvent Selection and Proton Exchange Dynamics

A critical failure point in the NMR analysis of sulfamates is the selection of an inappropriate deuterated solvent. The $-NH_2$ protons of the sulfamate group are highly labile and undergo rapid chemical exchange with protic solvents or adventitious moisture in mildly polar solvents like $CDCl_3$. This exchange broadens the NH_2 signal into the baseline, rendering it unquantifiable[2].

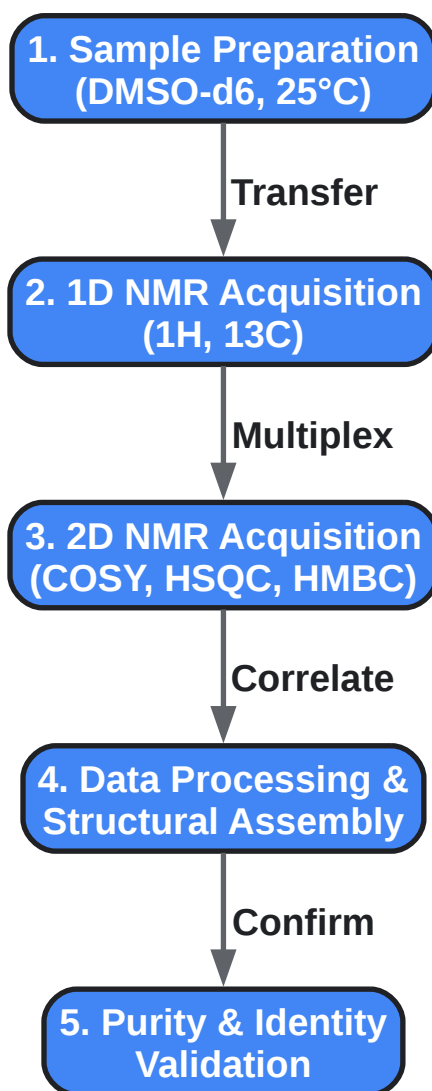
The Causal Choice: Dimethyl sulfoxide- d_6 (DMSO- d_6) is the mandatory solvent for this protocol. The strongly hydrogen-bonding nature of the sulfoxide oxygen acts as a hydrogen-bond acceptor, locking the sulfamate $-NH_2$ protons into a stable solvation complex. This drastically reduces the solvent exchange rate, yielding a sharp, quantifiable broad singlet (br s) around δ 8.10 ppm[2].

Electronic Environment & Chemical Shifts

The aromatic ring of **2-chlorophenyl sulfamate** is subjected to competing electronic effects:

- The Sulfamate Group ($-OSO_2NH_2$) at C1: Exerts a strong inductive electron-withdrawing effect (-I), severely deshielding the ipso carbon (C1, ~ 146 ppm).
- The Chloro Group ($-Cl$) at C2: Exerts both an inductive withdrawing (-I) and a weak resonance donating (+M) effect, deshielding C2 (~ 126 ppm) while subtly shielding the ortho and para protons relative to a purely electron-withdrawing substituent. This asymmetric 1,2-disubstitution breaks all magnetic equivalence, resulting in four distinct aromatic proton signals (H3, H4, H5, H6) that couple to form a complex first-order spin system.

Experimental Workflow & Protocols



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Caption: Sequential NMR structural elucidation workflow for **2-chlorophenyl sulfamate**.

Protocol 1: Sample Preparation (Self-Validating)

Objective: Prepare a moisture-free sample to preserve the NH₂ integration.

- Drying: Dry the **2-chlorophenyl sulfamate** sample under high vacuum (0.1 mbar) at 40°C for 2 hours to remove trace water.
- Solvent Handling: Use freshly opened, sealed ampoules of DMSO-d₆ (99.9% D, containing 0.03% v/v TMS).

- Dissolution: Weigh exactly 15.0 mg of the analyte into a clean vial. Add 0.6 mL of DMSO-d₆. Vortex for 30 seconds until complete dissolution is achieved.
- Transfer: Transfer the solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette. Cap immediately to prevent atmospheric moisture absorption.

Protocol 2: NMR Acquisition Parameters

Objective: Acquire high-resolution data suitable for multiplet analysis and heteronuclear correlation.

- Instrument: 400 MHz or higher NMR Spectrometer equipped with a 5 mm broadband probe (or cryoprobe).
- Temperature: Regulated at 298 K (25°C).
- ¹H NMR: 16 scans, relaxation delay (D1) = 2.0 s, spectral width = 12 ppm, center = 5 ppm.
- ¹³C NMR: 512 scans, relaxation delay (D1) = 2.0 s (with ¹H decoupling), spectral width = 250 ppm.
- 2D HMBC: Optimized for long-range coupling constant $nJ_{CH} = 8$ Hz.

Data Presentation & Interpretation

Quantitative ¹H NMR Data

The ¹H NMR spectrum serves as the primary self-validating tool for structural integrity.

Self-Validation Checkpoint: Calibrate the integration of the NH₂ broad singlet to exactly 2.00. The sum of the integrals for the aromatic region (7.20 – 7.70 ppm) must equal 4.00 ± 0.05 . A ratio lower than 2.00 for the NH₂ peak indicates either proton exchange with adventitious water (invalidating solvent dryness) or partial hydrolysis of the sulfamate ester bond back to 2-chlorophenol[3].

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J , Hz)	Integration	Assignment
-NH2	8.10	br s	-	2H	Sulfamate protons
H3	7.60	dd	3J = 8.0, 4J = 1.5	1H	Aromatic (ortho to Cl)
H6	7.45	dd	3J = 8.2, 4J = 1.5	1H	Aromatic (ortho to O-sulfamate)
H4	7.40	td	3J = 8.0, 4J = 1.5	1H	Aromatic (meta to Cl)
H5	7.30	td	3J = 8.2, 4J = 1.5	1H	Aromatic (meta to O-sulfamate)

(Note: Exact chemical shifts may vary slightly based on concentration and exact temperature, but the relative order and multiplicity are absolute).

13 C NMR Data

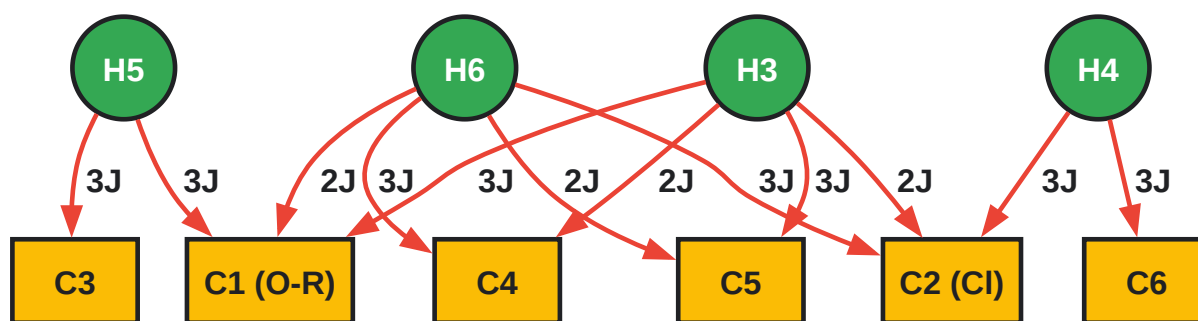
The ¹³C NMR spectrum confirms the carbon skeleton. The highly deshielded C1 carbon is a hallmark of aryl sulfamates[1].

Carbon	Chemical Shift (δ , ppm)	Type	Assignment Rationale
C1	~146.0	Quaternary (C-O)	Deshielded by electronegative oxygen (-I effect).
C2	~126.5	Quaternary (C-Cl)	Deshielded by chlorine, confirmed by HMBC.
C3	~130.5	CH	Ortho to Cl, identified via HSQC with H3.
C4	~128.0	CH	Meta to Cl, identified via HSQC with H4.
C5	~127.5	CH	Meta to O-sulfamate, identified via HSQC with H5.
C6	~123.0	CH	Ortho to O-sulfamate, shielded relative to C3.

2D NMR Correlation Networks

To unequivocally assign the quaternary carbons (C1 and C2) and differentiate the aromatic protons, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. HMBC detects 2J and 3J carbon-proton couplings, allowing researchers to "walk" around the aromatic ring.

HMBC Logical Relationships



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Caption: Key 2J and 3J HMBC correlations used to assign the quaternary carbons of **2-chlorophenyl sulfamate**.

Causality in HMBC Assignment:

- Assigning C1 vs. C2: H3 (the proton adjacent to the chlorine) will show a strong 3J correlation to C1 and C5, and a 2J correlation to C2. Conversely, H6 (adjacent to the sulfamate group) will show a strong 3J correlation to C2 and C4, and a 2J correlation to C1. This cross-verification definitively locks the orientation of the substituents on the aromatic ring, ensuring the molecule is the 2-chloro isomer and not the 3-chloro or 4-chloro positional isomer.

References

- Sulfamate proton solvent exchange in heparin oligosaccharides: Evidence for a persistent hydrogen bond in the antithrombin-binding pentasaccharide Arixtra Source: Oxford Academic / ResearchGate URL:[2]
- Nickel-Catalyzed Hydrodeoxygenation of Aryl Sulfamates with Alcohols as Mild Reducing Agents Source: NII / Asian Journal of Organic Chemistry URL:[3]
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Sources

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